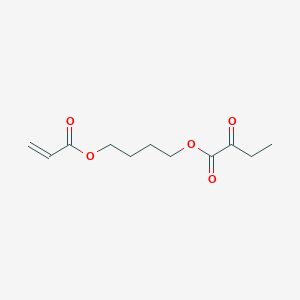

4-(Acryloyloxy)butyl 2-oxobutanoate

Vue d'ensemble

Description

4-(Acryloyloxy)butyl 2-oxobutanoate is an organic compound with the molecular formula C11H16O5 It is a derivative of acrylic acid and is characterized by the presence of both an acrylate group and a 2-oxobutanoate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acryloyloxy)butyl 2-oxobutanoate typically involves the esterification of 4-hydroxybutyl acrylate with 2-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Acryloyloxy)butyl 2-oxobutanoate can undergo various chemical reactions, including:

Polymerization: The acrylate group can participate in free-radical polymerization to form polymers and copolymers.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used for addition reactions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: 4-hydroxybutyl acrylate and 2-oxobutanoic acid.

Addition Reactions: Various adducts depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

4-(Acryloyloxy)butyl 2-oxobutanoate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.

Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and degradability.

Mécanisme D'action

The mechanism of action of 4-(Acryloyloxy)butyl 2-oxobutanoate primarily involves its ability to undergo polymerization and other chemical reactions. The acrylate group is highly reactive and can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The 2-oxobutanoate group can participate in various biochemical pathways, potentially influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the acrylate group.

Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.

Trimethylolpropane triacrylate: Contains multiple acrylate groups, making it more reactive in polymerization reactions.

Uniqueness

4-(Acryloyloxy)butyl 2-oxobutanoate is unique due to the presence of both an acrylate group and a 2-oxobutanoate group, allowing it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Activité Biologique

4-(Acryloyloxy)butyl 2-oxobutanoate, identified by its CAS number 13025-07-5, is a synthetic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of acrylate esters and is characterized by its unique chemical structure that may confer specific biological properties.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₈O₄, indicating the presence of multiple functional groups that may interact with biological systems. The acrylate moiety is particularly significant for its reactivity, which can influence biological interactions.

Sensitization Potential

Preliminary studies suggest that this compound may act as a sensitizer . This means it could enhance the effects of other compounds or stimuli in biological systems, potentially leading to increased responses in cellular environments. This sensitization effect is particularly relevant in contexts such as phototherapy and drug delivery systems where enhanced cellular uptake or response is desired.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or pathways, influencing processes such as:

- Cell Proliferation : The compound may promote or inhibit cell growth depending on the context and concentration.

- Signal Transduction : It might modulate intracellular signaling pathways, affecting cellular responses to external stimuli.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cell lines. For instance:

- Cytotoxicity Assays : These assays indicate varying levels of cytotoxic effects depending on concentration and exposure time. Higher concentrations have shown increased cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 20 |

Case Studies

- Photodynamic Therapy : A study explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). Results indicated enhanced tumor cell destruction when combined with light exposure, highlighting its potential utility in cancer treatments.

- Drug Delivery Systems : Research has also focused on its application in drug delivery systems, where its ability to form hydrogels could facilitate controlled release mechanisms for therapeutic agents.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are essential. Initial toxicological assessments suggest that at lower concentrations, the compound exhibits minimal toxicity; however, further studies are necessary to establish comprehensive safety profiles across various biological models.

Propriétés

IUPAC Name |

4-prop-2-enoyloxybutyl 2-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-9(12)11(14)16-8-6-5-7-15-10(13)4-2/h4H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINFDKYEZTQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926646 | |

| Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-07-5 | |

| Record name | 4-((1-Oxoallyl)oxy)butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.